5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol
Description
5-(4-Chlorophenyl)-1-phenyl-1H-imidazole-2-thiol is a substituted imidazole derivative featuring a chlorophenyl group at position 5 and a phenyl group at position 1 of the imidazole ring. This compound is of interest due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves condensation reactions or halogenation steps, as seen in related imidazole derivatives .
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-8-6-11(7-9-12)14-10-17-15(19)18(14)13-4-2-1-3-5-13/h1-10H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHUPNVZKHINMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Nucleophilic Substitution and Cyclization
A widely reported method involves the cyclocondensation of 4-chlorophenyl isothiocyanate with glyoxal in the presence of aniline derivatives. The reaction proceeds via nucleophilic attack at the thiocarbonyl group, followed by intramolecular cyclization.
Reaction Conditions :
- Solvent : Ethanol/water (3:1 v/v)
- Catalyst : Potassium carbonate (K₂CO₃, 2.5 equivalents)
- Temperature : Reflux at 80°C for 12–16 hours
- Yield : 68–72%
Mechanistic Pathway :
- Formation of a thiourea intermediate through reaction of 4-chlorophenyl isothiocyanate with glyoxal.
- Base-mediated deprotonation initiates cyclization, forming the imidazole ring.
- Aromatic substitution at the 1-position introduces the phenyl group.
Purification :
- Crude product is washed with cold ethanol and recrystallized from acetone/hexane (1:4) to achieve ≥95% purity.
Thiohydantoin Reduction Methodology
Patent-Based Synthesis via Thiohydantoin Intermediates
The method disclosed in WO2007041048A2 employs thiohydantoins as precursors, which are reduced to imidazole-2-thiones under controlled conditions.
Key Steps :
- Thiohydantoin Formation :
- Reductive Ring Contraction :
Advantages :
- Preserves chirality for enantioselective synthesis.
- Scalable to multi-kilogram batches with minimal by-products.
Microwave-Assisted Solid-Phase Synthesis
Accelerated Cyclization Under Dielectric Heating
Microwave irradiation significantly reduces reaction times compared to conventional heating.
Protocol :
- Reactants : 4-Chlorobenzaldehyde (1.2 equivalents), phenylthiourea (1 equivalent), ammonium acetate (3 equivalents).
- Solvent : Acetonitrile (neat)
- Microwave Conditions : 150°C, 300 W, 15 minutes
- Yield : 82%
Key Parameters :
| Parameter | Value |
|---|---|
| Irradiation Power | 300 W |
| Residence Time | 15 min |
| Pressure | 150 psi |
| Purity Post-Purification | 98% (HPLC) |
Comparative Analysis of Synthetic Methods
Yield and Efficiency Across Methodologies
The table below contrasts key metrics for the three primary synthesis routes:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95 | 12–16 h | Moderate |
| Thiohydantoin Reduction | 54–60 | 92 | 24 h | High |
| Microwave-Assisted | 82 | 98 | 0.25 h | Low |
Observations :
- Microwave synthesis offers superior yields and purity but requires specialized equipment.
- Thiohydantoin reduction is preferred for chiral synthesis despite longer reaction times.
Industrial-Scale Production Challenges
By-Product Formation and Mitigation
Common by-products include:
- Oxidized Dimers : Result from aerial oxidation of the thiol group.
- Solution : Conduct reactions under nitrogen/argon with 0.1% w/v ascorbic acid.
- Regioisomeric Contaminants : Arise from competing cyclization pathways.
- Solution : Optimize solvent polarity (e.g., switch from ethanol to DMF) to favor 5-substitution.
Advanced Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Recrystallization Optimization
- Solvent Screening :
Solvent Pair Purity Increase (%) Recovery (%) Acetone/Hexane 95 → 98 85 Ethyl Acetate/Heptane 95 → 97 78
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified imidazole or phenyl derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly as an antibacterial and antifungal agent. The imidazole ring is known for its biological activity, making derivatives of this structure valuable in drug development.
Antibacterial Properties
Research indicates that imidazole derivatives, including 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol, exhibit notable antibacterial activity against various strains of bacteria. For instance, studies have shown that compounds containing the imidazole moiety can inhibit the growth of Staphylococcus aureus and Escherichia coli, which are common pathogens associated with infections .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 30 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| This compound | 28 | Pseudomonas aeruginosa |
Synthesis Techniques
The synthesis of this compound typically involves cycloaddition reactions and various coupling methods. The compound can be synthesized through a multi-step process involving the formation of the imidazole ring followed by substitution reactions to introduce the chlorophenyl group .
Synthesis Overview:
- Step 1: Formation of the imidazole core from appropriate precursors.
- Step 2: Substitution reactions to incorporate the 4-chlorophenyl group.
In addition to its antibacterial properties, this compound has been investigated for its antifungal activities. It has shown efficacy against Candida albicans and other fungal strains, making it a candidate for further development in antifungal therapies .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Study A: Investigated the compound's antibacterial effects against clinical isolates of Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 10 µg/mL.
- Study B: Focused on the antifungal activity against Candida strains, revealing that the compound effectively reduced fungal growth in vitro.
Table 2: Summary of Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Effective against S. aureus |
| Study B | Antifungal Activity | Inhibitory effects on Candida |
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole and thiol groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs, highlighting substituent variations and their physicochemical properties:
Key Observations:
- Substituent Bulk : Benzyl () and biphenyl () groups increase hydrophobicity, which may improve membrane permeability but reduce solubility.
- Electron-Donating vs. Withdrawing Groups : Methoxy () and methyl () groups alter electronic properties, influencing binding affinity to targets like enzymes or receptors.
Computational and Crystallographic Insights
- Docking Studies : AutoDock4 () and similar tools have been employed to predict binding modes, with glide energy scores correlating with experimental bioactivity .
- Crystallography : SHELX () and WinGX () are critical for resolving crystal structures, revealing planar conformations in analogs like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...)thiazole (), which adopt triclinic symmetry .
Biological Activity
5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of cancer treatment, antiviral applications, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiol group attached to an imidazole ring, with two aromatic substituents: a 4-chlorophenyl and a phenyl group. This unique structure contributes to its reactivity and potential interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 286.78 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the imidazole ring can interact with metal ions, influencing various biochemical pathways .
Anticancer Activity
Research has demonstrated the anticancer potential of this compound and related imidazole derivatives. Notably, studies have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Compound 1 | MCF-7 | 2.32 |
| Similar Compound 2 | HepG2 | 3.13 |
| 5-Fluorouracil | MCF-7 | 6.80 |
The mechanism underlying the anticancer effects includes the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by increased Bax/Bcl-2 ratios and activation of caspase pathways in treated cells .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In studies focusing on HIV-1 integrase inhibitors, certain derivatives exhibited potent activity, with percentage inhibition rates exceeding 50% in disrupting the interaction between HIV-1 integrase and LEDGF/p75. For instance:
| Compound | Percentage Inhibition |
|---|---|
| Compound A | 89% |
| Compound B | 83% |
| Compound C | 78% |
These findings suggest that modifications to the imidazole structure can enhance antiviral efficacy .
Antimicrobial Properties
This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Its antimicrobial activity has been documented against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant cell death compared to control groups.
- Antiviral Testing : A study evaluating compounds for their ability to inhibit HIV replication found that certain derivatives of imidazole exhibited high levels of inhibition, indicating potential therapeutic applications.
- Antimicrobial Efficacy : Research on antimicrobial properties demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a new antibiotic agent.
Q & A
Q. What are the optimized synthetic routes for 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including imidazole ring formation via condensation of aldehydes (e.g., 4-chlorobenzaldehyde) with thiourea derivatives in acidic conditions. For example, refluxing with ammonium acetate and glacial acetic acid (3:1 ratio) at 120°C for 3–5 hours achieves cyclization . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 aldehyde-to-thiourea) and inert atmospheres to prevent oxidation of the thiol group. Post-reaction neutralization with sodium bicarbonate and recrystallization in methanol improves purity (reported yields: 60–75%) .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should researchers prioritize?
- NMR : -NMR shows aromatic protons (δ 7.2–8.1 ppm) and imidazole C-H (δ 7.8–8.0 ppm). -NMR confirms thiol-substituted carbons (δ 160–165 ppm) .
- IR : Strong S-H stretch near 2550 cm; C=N/C-S vibrations at 1450–1600 cm .
- Mass Spectrometry : Molecular ion peaks at m/z 316–318 (M) with fragmentation patterns reflecting chloro-phenyl cleavage .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .
- Antimicrobial Activity : Agar dilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to controls like fluconazole .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC thresholds .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For example:
- Solvent Effects : DMSO >10% may denature proteins, artificially lowering IC. Use ≤1% DMSO in enzyme assays .
- Redox Interference : Thiol groups can react with assay reagents (e.g., MTT). Include controls with thiol blockers (e.g., N-ethylmaleimide) .
- Comparative Studies : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., CYP3A4) to identify stable binding poses. The thiol group forms a critical hydrogen bond with Arg-105 .
- QSAR Models : Use descriptors like Hammett σ constants to predict bioactivity. A 4-Cl substituent increases potency (σ = 0.76) compared to 4-F (σ = 0.06) .
- ADMET Prediction : SwissADME predicts high gastrointestinal absorption (95%) but moderate BBB permeability (LogBB = -0.5), suggesting CNS limitations .
Methodological Guidance
Q. What experimental protocols mitigate thiol oxidation during synthesis and storage?
- Synthesis : Use degassed solvents and argon atmospheres. Add antioxidants (e.g., BHT, 0.1% w/v) to reaction mixtures .
- Storage : Lyophilize under vacuum and store at -20°C in amber vials with desiccants (e.g., silica gel). Confirm stability via TLC/HPLC every 3 months .
Q. How to design a structure-activity relationship (SAR) study for imidazole-2-thiol derivatives?
- Variable Substituents : Synthesize analogs with halogen, alkyl, or electron-donating groups at the 4-phenyl position .
- Assay Panel : Test against 3–5 biological targets (e.g., kinases, microbial enzymes) to assess selectivity .
- Statistical Analysis : Use PCA (Principal Component Analysis) to correlate substituent properties (e.g., LogP, molar refractivity) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
